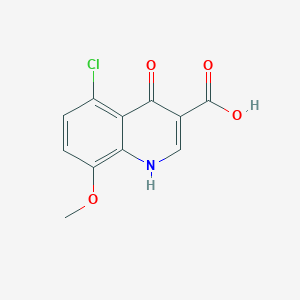![molecular formula C8H16Cl2N4O2S2 B6279674 N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride CAS No. 2137632-38-1](/img/no-structure.png)
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride (NPTD) is an organic compound used in many scientific and medical applications. It is a highly soluble, water-soluble molecule with a molecular weight of about 300 g/mol. NPTD is widely used in research, as a reagent in organic synthesis, and in the development of new drugs and treatments. It is also used as a tool in the study of biological systems.
科学的研究の応用
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has been used in a variety of scientific and medical applications. It is used as a reagent in organic synthesis for the synthesis of a variety of organic compounds. It has also been used in the development of new drugs and treatments, as a tool in the study of biological systems, and as a catalyst for the preparation of polymers and nanomaterials.
作用機序
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride acts as a nucleophilic reagent in organic synthesis. Its reactivity is due to its ability to form a stable covalent bond with a nucleophile. This bond is formed by the reaction of the piperidine with the nucleophile, which results in the formation of a new molecule.
Biochemical and Physiological Effects
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, triglycerides, and glucose. It has also been found to inhibit the activity of certain hormones and enzymes involved in the metabolism of glucose. In addition, it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
実験室実験の利点と制限
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in water, which makes it easy to use in a variety of experiments. It is also relatively stable, which makes it suitable for use in a variety of chemical reactions. However, its reactivity can make it difficult to control, and it can be toxic if not handled correctly.
将来の方向性
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has a wide range of potential applications in the future. It could be used in the development of new drugs and treatments, as a tool in the study of biological systems, and as a catalyst for the preparation of polymers and nanomaterials. It could also be used in the development of new materials for medical and industrial applications. Additionally, it could be used in the development of new analytical methods for the study of biological systems. Finally, it could be used in the development of new chemical sensors for environmental monitoring.
合成法
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride can be synthesized in a variety of ways. One of the most common methods is by the reaction of piperidine with 1,3,4-thiadiazole-2-thiol. The reaction is typically carried out in an aqueous solution of sodium carbonate at a temperature of 50-60°C. The reaction yields a white solid, which is then recrystallized from ethanol or methanol.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride involves the reaction of piperidine, thiosemicarbazide, and methanesulfonyl chloride to form the intermediate N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide, which is then reacted with hydrochloric acid to form the final product as a dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Thiosemicarbazide", "Methanesulfonyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with thiosemicarbazide in the presence of a suitable solvent and a catalyst to form the intermediate 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine.", "Step 2: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide.", "Step 3: The final product is obtained by reacting N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide with hydrochloric acid to form N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride." ] } | |
CAS番号 |
2137632-38-1 |
製品名 |
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride |
分子式 |
C8H16Cl2N4O2S2 |
分子量 |
335.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



